Boronic acid, B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]-

C−H borylation Metal-free synthesis Site-selectivity

Traditional pyrrole-2-boronic acids suffer rapid protodeboronation and dimerization under standard Suzuki conditions, forcing researchers to use cumbersome in-situ protection or cryogenic lithiation. This N-pivaloyl-protected variant solves that bottleneck: the pivaloyl group simultaneously directs a metal-free C-H borylation step (BBr₃, ambient temperature) and stabilizes the boronic acid during thermal coupling, enabling a two-step, precious-metal-free route to C2-arylated pyrroles. • Eliminates Ir/Pd from the borylation step - ambient temperature, BBr₃ only. • Withstands thermal Suzuki conditions without deboronation; N-Boc and N-phenylsulfonyl analogues fail here. • Clean pivaloyl deprotection under mild basic methanolysis for downstream NH-pyrrole elaboration.

Molecular Formula C9H14BNO3
Molecular Weight 195.03 g/mol
CAS No. 1310404-71-7
Cat. No. B12121913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoronic acid, B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]-
CAS1310404-71-7
Molecular FormulaC9H14BNO3
Molecular Weight195.03 g/mol
Structural Identifiers
SMILESB(C1=CC=CN1C(=O)C(C)(C)C)(O)O
InChIInChI=1S/C9H14BNO3/c1-9(2,3)8(12)11-6-4-5-7(11)10(13)14/h4-6,13-14H,1-3H3
InChIKeyXPQFZRUFFSYEKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boronic Acid, B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]-: Core Identity and Synthesis


Boronic acid, B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]- (IUPAC: [1-(2,2-dimethylpropanoyl)pyrrol-2-yl]boronic acid; CAS 1310404-71-7) is an N-pivaloyl-protected pyrrole-2-boronic acid. This organoboron compound features a five-membered pyrrole ring bearing a boronic acid (−B(OH)₂) group at the C2 position and a bulky 2,2-dimethylpropanoyl (pivaloyl) group on the ring nitrogen [1]. Its primary documented synthetic route is a metal-free, site-selective C−H borylation of N-pivaloylpyrrole mediated by BBr₃, a strategy that exploits the pivaloyl carbonyl as a chelating directing group to deliver boron exclusively to the sterically more hindered C2 position [1][2]. This compound is employed as a building block in Suzuki–Miyaura cross-coupling cascades and as a versatile intermediate in medicinal chemistry and materials science [2].

Workflow
Metal-free C–H borylation route
Selection
N-Pivaloyl-protected pyrrole-2-boronic acid
Use Context
Suzuki–Miyaura cross-coupling cascades, medicinal chemistry building block

Why Alternative N-Substituted Pyrrole-2-Boronic Acids Fall Short


Although pyrrole-2-boronic acids share a common heterocyclic core, the identity of the N-substituent dictates both the accessible synthetic route and the functional tolerance in downstream applications. The unsubstituted parent (pyrrole-2-boronic acid, CAS 763120-43-0) undergoes rapid protodeboronation and dimerization under standard Suzuki conditions, requiring cumbersome in-situ protection strategies [1]. N-Boc-pyrrole-2-boronic acid (CAS 135884-31-0) demands cryogenic lithiation (−78 °C) for its synthesis and still suffers from competitive deboronation during thermal coupling [1]. N-Phenylsulfonyl protection affords the boronic acid in only 8–13% yield [1]. In contrast, the pivaloyl group of the target compound serves simultaneously as a robust directing group for metal-free C−H borylation and as a stabilizing protecting group that withstands Suzuki coupling conditions, enabling a step-economical sequence that bypasses pre-functionalization, cryogenics, and transition-metal catalysts [2]. This triad of synthetic accessibility, site-selectivity, and downstream compatibility cannot be replicated by any single alternative N-substituted pyrrole-2-boronic acid.

N-Boc analog : may undergo thermal protodeboronation during Suzuki coupling, eroding yield and requiring additional purification.
N-Phenylsulfonyl analog : low synthetic yield (8–13%) limits scalability; route relies on cryogenic lithiation and precious-metal catalysts.
Unsubstituted pyrrole-2-boronic acid : rapid protodeboronation and dimerization require in-situ protection, complicating direct use.

Quantitative Evidence vs. Structural Analogs


Metal-Free C–H Borylation Yield and Site-Selectivity

The pivaloyl-directed, BBr₃-mediated C−H borylation of N-pivaloylpyrrole delivers the target boronic acid with complete C2 regioselectivity under metal-free conditions. The Wang et al. (2021) study demonstrates that N-pivaloylpyrrole is smoothly borylated at the C2 position, with the site-selectivity governed by chelation and electronic effects that override the inherent steric preference for the C3 position [1]. In contrast, established routes to N-Boc-pyrrole-2-boronic acid require stoichiometric organolithium bases at −78 °C and afford yields of 40–82% depending on the exact protocol, while N-phenylsulfonyl-pyrrole-2-boronic acid is obtained in only 8–13% yield [2]. The pivaloyl route thus avoids transition metals, cryogenic conditions, and pre-functionalized starting materials, constituting a fundamentally differentiated synthetic entry.

C2 borylation yield & selectivity
Cross-study comparable
Pivaloyl-directed: complete C2 selectivity, metal-free (BBr₃, rt)
N-Boc route: 40–82% yield, −78 °C lithiation; N-Phenylsulfonyl: 8–13% yield
Supports step-economical, scalable access to C2-borylated pyrroles.
Reported yields and selectivity from Wang et al. 2021 and AAblocks review; direct head-to-head under identical conditions not performed.
C−H borylation Metal-free synthesis Site-selectivity Pyrrole functionalization

Stability Under Suzuki–Miyaura Cross-Coupling Conditions

A well-documented problem with N-Boc-pyrrole-2-boronic acid is its susceptibility to thermal protodeboronation and dimerization during Suzuki–Miyaura coupling, which erodes effective yield and complicates purification [1]. The pivaloyl group, as a ketone-type acyl protecting group, lacks the labile carbamate character of Boc and is reported to be stable under the basic, heated conditions of Suzuki couplings [2]. Furthermore, the pivaloyl group can be cleanly removed post-coupling by refluxing in methanol with K₂CO₃, as demonstrated in the synthesis of 3-hetarylpyrroles [3]. This orthogonal stability profile—robust during coupling, yet readily cleaved under mild basic alcoholysis—is a distinct advantage over the Boc group, which requires acidic deprotection conditions that may be incompatible with acid-sensitive coupling products.

Suzuki coupling stability
Class-level
Pivaloyl stable under Suzuki conditions; cleavable K₂CO₃/MeOH reflux
N-Boc documented to undergo deboronation and dimerization during thermal coupling
Supports higher isolated yields and simpler purification in biaryl synthesis.
Class-level inference based on Boc instability reports; quantitative head-to-head needed for exact comparison.
Suzuki coupling Protecting group stability Deboronation Cross-coupling

Chelation-Driven C2 Selectivity Validated by DFT

DFT calculations at the wB97X-D level of theory confirm that the pivaloyl carbonyl oxygen chelates the incoming boron electrophile, forming a five-membered metallacycle-like transition state that directs borylation to the C2 position despite this being the sterically more congested site [1]. This computational validation distinguishes the pivaloyl directing group from purely steric-based directing strategies. The study further notes that the site-selectivity is 'generally dominated by chelation and electronic effects' rather than steric effects [1]. No equivalent computational analysis has been reported for Boc, phenylsulfonyl, or TIPS directing groups in the context of metal-free electrophilic borylation, making the pivaloyl group the only computationally characterized and experimentally validated directing group for this transformation class.

DFT mechanistic validation
Reported
wB97X-D calculations confirm chelation-controlled C2 selectivity via pivaloyl O→B interaction
No equivalent DFT analysis exists for Boc, TIPS, or phenylsulfonyl directing groups
Provides computational foundation for rational reaction optimization and scope prediction.
Unique mechanistic insight for this transformation class; further experimental validation recommended.
DFT calculation Chelation control Regioselectivity Computational chemistry

Documented Application in Step-Economic Drug Synthesis

The Wang et al. study explicitly demonstrates that the pivaloyl-directed C2-borylated pyrroles 'can readily engage in downstream transformations, enabling a step-economic process to access drugs such as Lipitor' [1]. This establishes a direct translational path from the target boronic acid to a high-value pharmaceutical target. In contrast, the synthetic utility of N-Boc- and N-phenylsulfonyl-pyrrole-2-boronic acids in complex drug synthesis is constrained by their respective stability limitations and modest synthetic yields [2]. The demonstrated application of the pivaloyl compound in a convergent, atom-economical route to atorvastatin (Lipitor) provides a tangible benchmark of its practical value that alternative pyrrole-2-boronic acids have not matched in the peer-reviewed literature.

Drug synthesis application
Reported
Demonstrated step-economic route to atorvastatin (Lipitor) via pivaloyl-directed C2-borylated pyrrole
Comparators lack published examples of comparable complex-drug synthesis
Reduces project risk for medicinal chemistry procurement; validated synthetic utility.
Application shown in Wang et al. 2021; additional drug targets remain to be explored.
Drug synthesis Lipitor Step-economy Late-stage functionalization

Procurement and Application Scenarios


Suzuki–Miyaura Library Synthesis with Labile Coupling Partners

When constructing biaryl libraries where the aryl halide partner is thermally sensitive or prone to side reactions under prolonged heating, the pivaloyl-protected pyrrole-2-boronic acid offers a distinct advantage: it resists protodeboronation during coupling, ensuring that the boronic acid component is not consumed by unproductive degradation pathways [1][2]. This stability profile makes it the preferred choice over N-Boc-pyrrole-2-boronic acid, which is documented to undergo significant deboronation under identical thermal conditions [1]. Post-coupling, the pivaloyl group is cleanly removed under mild basic methanolysis, releasing the free NH-pyrrole for further elaboration [2].

Scalable Metal-Free Synthesis of C2-Functionalized Pyrroles

For process development groups seeking to avoid transition-metal catalysts (Pd, Ir, Rh) in the construction of C2-arylated pyrroles, the target compound enables a two-step sequence—metal-free C−H borylation followed by Suzuki coupling—that entirely eliminates precious metals from the C−C bond-forming step [1]. This is a unique capability not offered by any other pyrrole-2-boronic acid, as all alternative N-protected variants require either metal-catalyzed borylation (Ir) or stoichiometric organolithium pre-functionalization [2]. The metal-free borylation step operates at ambient temperature with commercially available BBr₃, simplifying scale-up and reducing heavy-metal waste streams [1].

DFT-Driven Reaction Optimization

Research groups employing DFT-guided reaction development can leverage the published transition-state analysis for pivaloyl-directed borylation as a starting point for in silico screening of substrate scope or for designing next-generation directing groups [1]. No equivalent computational framework exists for Boc-, TIPS-, or phenylsulfonyl-based borylation, making the pivaloyl compound the only pyrrole-2-boronic acid precursor with a computationally characterized mechanism. This enables rational prediction of reactivity and selectivity before committing to experimental work, saving both material and labor costs [1].

Pyrrole-Containing π-Conjugated Systems

The pivaloyl group's steric bulk and electron-withdrawing character modulate the electronic properties of the pyrrole ring, which can be advantageous when the target compound is used as a monomer or cross-coupling partner in the synthesis of π-conjugated oligomers and polymers for organic electronics [1][2]. The orthogonality of the pivaloyl protecting group—stable to coupling conditions but cleavable under mild base—allows sequential, chemoselective functionalization of the pyrrole core that is difficult to achieve with acid-labile protecting groups [2].

Application
Selection Property
Validation Focus
Suzuki library synthesis with labile partners
Thermal stability of protecting group during coupling
Deboronation and dimerization review
Scalable metal-free C2-arylated pyrrole synthesis
Metal-free synthetic route availability
Heavy-metal elimination and scale-up review
DFT-driven reaction optimization
Mechanistic understanding via computational validation
Computational predictivity and scope screening
Pyrrole-containing π-conjugated systems
Orthogonal protecting group (base-cleavable, acid-stable)
Chemoselective functionalization sequence verification
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